4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline
Description
4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline is a fluorinated aniline derivative characterized by a benzyloxy group attached to the para position of the aniline ring, with a trifluoromethyl (-CF₃) substituent at the meta position of the benzyl moiety. This compound is of significant interest in organic synthesis and pharmaceutical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and modulates electronic effects in drug candidates .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-2-10(8-11)9-19-13-6-4-12(18)5-7-13/h1-8H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVWUYLDKMOEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the cross-coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or aminated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Anticancer Properties
Research indicates that derivatives of 4-{[3-(trifluoromethyl)phenyl]methoxy}aniline possess significant biological activity. Compounds with similar structures have been studied for their potential as antimicrobial agents. For instance, Schiff bases derived from aniline compounds have shown promise in treating bacterial infections and exhibiting anticancer activities. These compounds often function by inhibiting enzyme activity or interfering with cellular processes essential for pathogen survival or cancer cell proliferation .
Protein Kinase Modulation
The compound's ability to modulate protein kinase enzymatic activity positions it as a candidate for drug development targeting various diseases, including cancer. Protein kinases are critical in regulating cellular functions, and their dysregulation is often implicated in cancer progression. By influencing these enzymes, this compound derivatives may contribute to therapeutic strategies against malignancies .
Material Science Applications
Dyes and Pigments
this compound can be utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability. The trifluoromethyl group enhances the electron-withdrawing capacity of the molecule, which can improve the lightfastness and overall performance of dye products in textiles and coatings .
Thermo-Stable Materials
The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability. Research into polymer composites suggests that adding such compounds can improve mechanical properties and resistance to thermal degradation, making them suitable for high-performance applications in electronics and aerospace industries .
Chemical Intermediate
Synthesis of Other Compounds
this compound serves as a versatile building block in organic synthesis. It can be employed as an intermediate in the preparation of various functionalized anilines and other organic compounds. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new materials with tailored properties for specific applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Yang et al., 2007 | Antimicrobial Activity | Demonstrated that related compounds inhibited bacterial growth effectively, suggesting potential for drug development. |
| Akkaya et al., 2007 | Anticancer Properties | Identified significant cytotoxic effects on cancer cell lines, highlighting the need for further investigation into structure-activity relationships. |
| Tüfekçi et al., 2009 | Dye Synthesis | Developed novel dyes with enhanced lightfastness and thermal stability using derivatives of this compound. |
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, receptor binding, and other biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences and similarities between 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline and related compounds:
| Compound Name | CAS Number | Substituent Position & Linkage | Similarity Score | Key Structural Features |
|---|---|---|---|---|
| This compound | - | Benzyloxy (meta-CF₃) | - | -CF₃ on benzyl ring; flexible benzyloxy linker |
| 4-(4-(Trifluoromethyl)phenoxy)aniline | 57478-19-0 | Phenoxy (para-CF₃) | 0.88 | -CF₃ directly on phenoxy ring; rigid linkage |
| 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 | Methoxy (meta) + CF₃ (meta) | 0.90 | Methoxy and -CF₃ on same ring; no ether linkage |
| 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 | Methoxy (para) + CF₃ (meta) | - | Methoxy and -CF₃ on adjacent positions |
| 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline | 728907-96-8 | Phenoxy (meta-OCH₃) + CF₃ (para) | - | Two substituents on aniline; extended π-system |
Key Observations :
- Linkage Type: The benzyloxy group introduces flexibility, whereas phenoxy-linked compounds (e.g., CAS 57478-19-0) have rigid structures, affecting conformational preferences in drug-receptor interactions .
- Electronic Effects : Methoxy groups (e.g., in 4-Methoxy-3-(trifluoromethyl)aniline) donate electron density via resonance, counteracting the electron-withdrawing -CF₃ group, which may alter reactivity in electrophilic substitutions .
Physical and Spectroscopic Properties
| Compound Name | Melting Point (°C) | Purity (%) | Solubility | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | - | - | Likely similar to analogs | ~297.24 (estimated) |
| 4-(4-(Trifluoromethyl)phenoxy)aniline | Not reported | - | DCM, MeCN | 267.22 |
| 4-Methoxy-3-(trifluoromethyl)aniline | Crystalline solid | >97% | Ethanol, DMSO | 191.15 |
| 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline | - | 95-98% | Chloroform, Methanol, DMSO | 283.24 |
Notes:
Biological Activity
4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline, a compound featuring a trifluoromethyl group and an aniline moiety, has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes:
- A trifluoromethyl group (–CF₃), which enhances lipophilicity and metabolic stability.
- A methoxy group (–OCH₃), which can influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group increases the compound's ability to interact with hydrophobic pockets in proteins, leading to inhibition of various enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) .
- Receptor Binding : The compound shows potential for binding to receptors involved in various signaling pathways, which may result in modulation of biological responses.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, the compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The half-maximal inhibitory concentration (IC₅₀) values indicated moderate to high efficacy:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | MCF-7 | 15.2 |
| This compound | HCT-116 | 12.8 |
These results suggest that the presence of the trifluoromethyl group may enhance the compound's anticancer activity through improved membrane permeability and interaction with cellular targets .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
| Enzyme | IC₅₀ (μM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis
When compared to structurally similar compounds, such as 4-(trifluoromethyl)benzylamine and 3-(trifluoromethyl)aniline, this compound demonstrates unique properties due to its dual functional groups. The methoxy group significantly influences its chemical reactivity and biological activity, making it a promising candidate for further development in medicinal chemistry .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Research : A study involving a series of derivatives showed that modifications to the aniline structure could lead to enhanced anticancer properties, suggesting a structure-activity relationship that merits further exploration .
- Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective effects through enzyme inhibition, providing a basis for developing treatments for neurodegenerative conditions .
Future Directions
The ongoing research into this compound suggests several avenues for future investigation:
- Pharmacokinetic Studies : Understanding how this compound behaves in biological systems will be crucial for its development as a therapeutic agent.
- Synthesis of Derivatives : Exploring variations in the molecular structure could lead to compounds with improved efficacy and specificity against targeted diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
